
2-Benzimidazolethiol,4-amino-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzimidazolethiol,4-amino-(8CI) is a heterocyclic aromatic compound with the molecular formula C7H7N3S. It is a derivative of benzimidazole, which is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 2-Benzimidazolethiol,4-amino-(8CI) typically involves the fusion of benzene and imidazole moieties. One common method is the reduction of 2-nitro-4-methylacetanilide to obtain 2,5 (or 2,6)-dimethylbenzimidazole . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
2-Benzimidazolethiol,4-amino-(8CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other substituents, often using reagents like halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Benzimidazolethiol,4-amino-(8CI) has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: The compound is used as a corrosion inhibitor for metals and alloys.
Wirkmechanismus
The mechanism of action of 2-Benzimidazolethiol,4-amino-(8CI) involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interact with DNA or RNA, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
2-Benzimidazolethiol,4-amino-(8CI) can be compared with other benzimidazole derivatives, such as:
2-Mercaptobenzimidazole: Known for its antioxidant properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
The uniqueness of 2-Benzimidazolethiol,4-amino-(8CI) lies in its specific structural features and the wide range of applications it offers .
Eigenschaften
CAS-Nummer |
19462-97-6 |
---|---|
Molekularformel |
C7H7N3S |
Molekulargewicht |
165.214 |
IUPAC-Name |
4-amino-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) |
InChI-Schlüssel |
SABUZSDYMGTMKT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)NC(=S)N2 |
Synonyme |
2-Benzimidazolethiol,4-amino-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.